N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-METHOXY-2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a methoxy group, and a dihydropyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-METHOXY-2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the indole moiety . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-METHOXY-2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-METHOXY-2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-METHOXY-2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and dihydropyridinone analogs. These compounds share structural similarities but may differ in their functional groups and overall biological activity .
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(5-METHOXY-2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H24N2O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C24H24N2O5S/c1-16-3-6-19(7-4-16)32-14-18-10-20(27)23(29-2)12-26(18)13-24(28)25-11-17-5-8-21-22(9-17)31-15-30-21/h3-10,12H,11,13-15H2,1-2H3,(H,25,28) |
InChI Key |
YWOHUBWVDALCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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